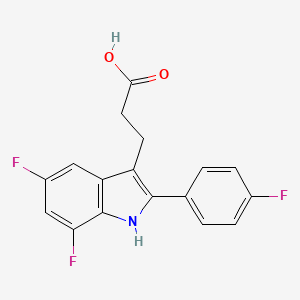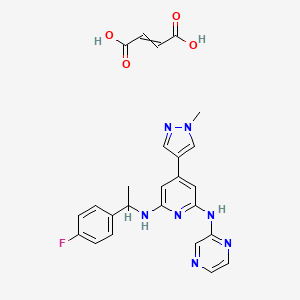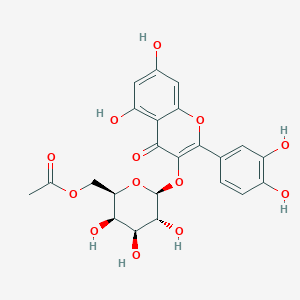
THP-PEG6-C2-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG6-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG family, which is known for its versatility in various chemical and biological applications. The compound contains a tetrahydropyran (THP) group, a PEG chain with six ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG6-C2-Boc typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide. The length of the chain is controlled by the amount of ethylene oxide used.
Introduction of the THP Group: The THP group is introduced by reacting the PEG chain with tetrahydropyran under acidic conditions.
Addition of the Boc Group: The Boc group is added by reacting the THP-PEG intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch-wise addition of the THP and Boc groups under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG6-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or sulfuric acid.
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Substituted THP-PEG derivatives.
Deprotection Reactions: THP-PEG6-C2 with an exposed amine group.
Oxidation and Reduction: Oxidized or reduced PEG derivatives.
Applications De Recherche Scientifique
THP-PEG6-C2-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and targeted cancer therapies.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of THP-PEG6-C2-Boc involves its role as a linker in PROTACs. PROTACs work by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG chain provides flexibility and solubility, while the THP and Boc groups offer stability and protection during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG6-THP: Another PEG-based linker with a benzyl group instead of a Boc group.
PEG4-THP: A shorter PEG chain with four ethylene glycol units.
PEG8-THP: A longer PEG chain with eight ethylene glycol units.
Uniqueness
THP-PEG6-C2-Boc is unique due to its specific combination of a six-unit PEG chain, a THP group, and a Boc protecting group. This combination provides a balance of flexibility, solubility, and stability, making it particularly useful in the synthesis of PROTACs and other complex molecules.
Propriétés
Formule moléculaire |
C24H46O10 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H46O10/c1-24(2,3)34-22(25)7-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-33-23-6-4-5-8-32-23/h23H,4-21H2,1-3H3 |
Clé InChI |
QAPRSBFAXJWIOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)



![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)



![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

